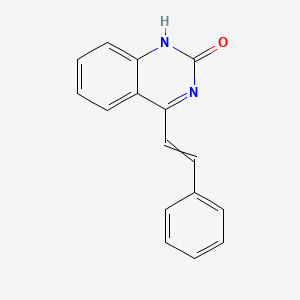

4-(2-phenylethenyl)-1H-quinazolin-2-one

Description

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

4-(2-phenylethenyl)-1H-quinazolin-2-one |

InChI |

InChI=1S/C16H12N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19) |

InChI Key |

UHMKDTNXMRGQEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Benzoxazin-4-One Intermediates

A seminal route involves the condensation of 2-methylbenzoxazin-4-one (2 ) with 4-aminophenol (4 ) in glacial acetic acid under reflux conditions. This reaction produces 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one (5 ), which undergoes subsequent Knoevenagel condensation with benzaldehyde to introduce the styryl moiety. The final step proceeds via base-catalyzed elimination, forming the trans-configured styryl group with a dihedral angle of 26.44° relative to the quinazolinone core. This method yields the target compound in 57–68% overall yield, though prolonged reaction times (7–12 hours) and the need for acidic conditions limit scalability.

Direct Styryl Group Incorporation

Alternative protocols bypass intermediate 5 by reacting 2-styrylbenzoxazin-4-one (3 ) directly with 4-aminophenol in acetic acid. This one-pot approach reduces purification steps but requires precise stoichiometric control to prevent oligomerization of the styryl precursor. NMR studies confirm that the trans-configuration of the styryl group is retained throughout the reaction, with no observable cis-isomer formation under these conditions.

Transition Metal-Catalyzed C–H Functionalization

Iron-Catalyzed Oxidative Coupling

Recent advances employ FeCl2·4H2O (10 mol%) with tert-butyl hydroperoxide (TBHP) as an oxidant to construct the quinazolinone core from 2-aminobenzylamines. For 4-styryl derivatives, the reaction couples 2-aminobenzyl alcohol with cinnamylamines via sequential imine formation, oxidative dehydrogenation, and 6π-electrocyclization. Key advantages include:

- Substrate Scope : Tolerates electron-donating (-OMe, -NH2) and withdrawing (-NO2, -CF3) groups on both aromatic rings.

- Scalability : Demonstrated at 20 mmol scale with 86% isolated yield for the parent compound.

- Mechanistic Insight : In situ XAS studies reveal FeIII/FeII redox cycling facilitates C–N bond formation, while TBHP acts as both oxidant and oxygen source.

Copper-Mediated Cross-Dehydrogenative Coupling

CuI (20 mol%) in DMF at 120°C enables direct styryl group installation onto preformed quinazolinones. Using styrenes as coupling partners, this method achieves β-vinylation via a radical pathway, confirmed by EPR spectroscopy. Yields range from 45–72%, with lower efficiency observed for ortho-substituted styrenes due to steric hindrance.

Multi-Component Reaction Strategies

One-Pot Assembly from 1-(2-Aminophenyl)-3-Arylprop-2-en-1-Ones

A three-component system combining 2-aminobenzaldehyde, acetophenone derivatives, and ammonium acetate in PEG-400 at 80°C constructs the entire scaffold in 4–6 hours. The reaction proceeds through:

- Enamine Formation : Between 2-aminobenzaldehyde and acetophenone.

- Cyclization : Ammonium acetate mediates quinazolinone ring closure.

- Dehydration : Spontaneous elimination generates the styryl group.

This method provides 60–85% yields across 22 substrates, though electron-poor acetophenones require higher temperatures (100°C) for comparable conversions.

Post-Synthetic Modifications

Late-Stage Functionalization of the Styryl Group

The conjugated double bond in 4-(2-phenylethenyl)-1H-quinazolin-2-one permits regioselective additions:

Quinazolinone Core Modifications

Selective thionation at C2 is achieved using Lawesson’s reagent (2.2 equiv) in toluene at 110°C, yielding 4-styryl-2-thioxo-1,2-dihydroquinazoline (94%). Subsequent alkylation with methyl iodide introduces a methylthio group while retaining the styryl moiety’s configuration.

Comparative Analysis of Synthetic Methods

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethenyl)-1H-quinazolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Scientific Research Applications

Drug Development

4-(2-phenylethenyl)-1H-quinazolin-2-one can serve as a lead compound for developing anti-inflammatory and antimicrobial agents.

Kinase Inhibition

Styrylquinazolines, including this compound derivatives, show potential as multi-kinase inhibitors . Research indicates high inhibition potential against non-receptor tyrosine kinases, with some compounds demonstrating sub-micromolar activity against leukemia . These compounds can target specific binding modes to kinases, making them effective as anticancer drugs .

COX-2 Inhibition

Certain analogs of this compound exhibit COX-2 inhibitory activity . For example, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . Modifications at the para-position of the 3-phenyl rings appear essential for this inhibitory activity .

G-quadruplex Structures

Quinazolone derivatives have been explored for the treatment of gastrointestinal stromal tumors (GIST) .

Related Compounds

Several compounds share structural similarities with this compound, offering a basis for comparison and further research:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2-phenylethenyl)quinazoline | Quinazoline core with a phenylvinyl substituent | Potentially enhanced reactivity due to the vinyl group |

| 4-(4-bromophenyl)quinazolin-2-one | Bromine substitution on the phenyl ring | Increased lipophilicity and altered biological activity |

| 3-(2-methylphenyl)quinazolin-4-one | Methyl substitution on the phenyl group | Variation in electronic properties affecting activity |

| 6-methoxyquinazoline | Methoxy group at position 6 | Enhanced solubility and potential for increased bioavailability |

These variations in substituents can significantly alter the chemical behavior and biological efficacy compared to this compound.

Future Research Directions

Further research could explore the specific mechanisms of action for this compound and its derivatives, focusing on:

Mechanism of Action

The mechanism of action of 4-(2-phenylethenyl)-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors, modulating their signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

2.1.1. 3-Phenyl-2-[(E)-2-Phenylethenyl]-3,4-Dihydroquinazolin-4-one ()

- Core Structure : Dihydroquinazolin-4-one with a styryl group at position 2 and a 3-phenyl substituent.

- Key Modification : Para-sulfonamide group on the styryl phenyl ring.

- Biological Activity : Exhibits COX-2 inhibitory activity (47.1% inhibition at 20 μM) due to the sulfonamide group, which enhances target specificity .

- Comparison : The absence of the sulfonamide group in 4-(2-phenylethenyl)-1H-quinazolin-2-one may reduce COX-2 affinity but could improve solubility or reduce toxicity.

2.1.2. 2-Cyclohexyl-1-Phenylquinazolin-4(1H)-one ()

- Core Structure : Quinazolin-4-one with a cyclohexyl group at position 2.

- Toxicity Profile : Classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .

2.1.3. Triazole-Substituted Quinazolinone ()

- Core Structure : Quinazolin-4-one with a triazole-methoxy-phenyl group.

- Synthetic Route : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole incorporation.

- Comparison: The styryl group in the target compound could offer simpler synthetic accessibility (e.g., via Knoevenagel condensation) compared to triazole functionalization .

Styryl-Containing Non-Quinazolinone Compounds

2.2.1. (E)-1,3-Dihydroxy-2-(Isopropyl)-5-(2-Phenylethenyl) Benzene (ST, )

- Core Structure : Benzene derivative with styryl, isopropyl, and dihydroxy groups.

- Biological Activity : Inhibits juvenile hormone epoxide hydrolase (JHEH), demonstrating potent insecticidal activity .

- Comparison: The quinazolinone core may redirect activity toward mammalian targets (e.g., kinases or COX-2) rather than insect enzymes.

2.2.2. 7-Methoxy-3-[(1E)-2-Phenylethenyl]-4H-1-Benzopyran-4-one (Compound A, )

- Core Structure : Chromone (benzopyran-4-one) with a styryl group.

- Biological Activity : Exhibits tumor-specificity and low neurotoxicity in cancer models .

- Comparison: The quinazolinone scaffold may offer broader kinase inhibition compared to chromones, which are more selective for antioxidant pathways.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Implications

- COX-2 Inhibition: Sulfonamide-substituted quinazolinones () outperform non-sulfonamide analogs, suggesting that electron-withdrawing groups enhance enzyme binding .

- Synthetic Accessibility: Styryl groups can be introduced via Knoevenagel condensation (), a cost-effective method compared to triazole or sulfonamide incorporation .

- Toxicity Trends : Bulky substituents (e.g., cyclohexyl) increase irritation risks, whereas styryl groups may balance lipophilicity and safety .

Biological Activity

4-(2-phenylethenyl)-1H-quinazolin-2-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and brain cancer cells.

Key Findings:

- Mechanism of Action: The compound induces apoptosis and autophagy in cancer cells, activating both p53-dependent and independent pathways. It has been shown to increase the expression of proteins such as p62 and GADD44, which are involved in cell death regulation .

- Cell Cycle Inhibition: Research indicates that this compound derivatives cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Table 1: Cytotoxic Effects Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 0.172 | Apoptosis |

| U-251 | 0.246 | Autophagy |

| PC3 | 10 | Cell Cycle Arrest |

| MCF-7 | 10 | Apoptosis |

Antimicrobial Activity

This compound also shows promising antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Research Insights:

- The compound interacts with penicillin-binding proteins (PBPs), particularly PBP2a, which is crucial for MRSA survival. By binding to allosteric sites on these proteins, it enhances the efficacy of β-lactam antibiotics .

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | ≤ 64 µg/mL |

| Piperacillin-Tazobactam Combination | Synergistic Effect |

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly dependent on their structural features. Modifications to the quinazolinone core can significantly alter potency and selectivity.

Key Structural Features:

- Substituents on the phenyl ring can enhance hydrophilicity and flexibility, impacting the compound's interaction with biological targets .

Table 3: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Bulky substituents | Decreased cytotoxicity |

| Hydrophilic modifications | Enhanced solubility |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

- Leukemia Treatment: A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of leukemia.

- MRSA Infections: In vivo studies showed that combining this quinazolinone with conventional antibiotics resulted in improved survival rates in infected mice models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-phenylethenyl)-1H-quinazolin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used approach involves condensation reactions between substituted benzaldehydes and thioacetates or quinazolinone precursors. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form intermediates, followed by hydrogenation to introduce the phenylethenyl group . Optimization may include adjusting catalyst loading (e.g., palladium for hydrogenation), solvent polarity (e.g., ethanol vs. DMF), and reaction temperature (80–120°C). Monitoring via TLC and purification by recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

- Methodological Answer :

- FT-IR : Look for carbonyl (C=O) stretches near 1700–1680 cm⁻¹ and vinyl (C=C) stretches at ~1600 cm⁻¹ .

- ¹H NMR : The phenylethenyl protons appear as doublets between δ 6.5–7.5 ppm (J = 16 Hz for trans configuration). Quinazolinone NH protons resonate near δ 10–12 ppm .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 265.0975) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives across studies?

- Methodological Answer :

- Purity Control : Use HPLC (>95% purity) to rule out impurities affecting melting points .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., E/Z isomerism) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are recommended for modulating the electronic properties of this compound via substituent effects?

- Methodological Answer :

- Electron-Deficient Substituents : Introduce nitro (-NO₂) or cyano (-CN) groups on the phenyl ring via Suzuki-Miyaura coupling to enhance electrophilicity .

- Electron-Rich Substituents : Use methoxy (-OCH₃) or amino (-NH₂) groups to increase nucleophilic reactivity. Monitor electronic effects via cyclic voltammetry .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., carbonyl carbon or vinyl group).

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions with biological targets .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Tables for Key Data

| Property | Reported Values | Technique | Reference |

|---|---|---|---|

| Melting Point | 179–181°C (for analog) | DSC | |

| λmax (UV-Vis) | 310–320 nm (π→π* transition) | UV-Vis Spectroscopy | |

| Calculated HOMO-LUMO Gap | 4.2 eV (B3LYP/6-31G(d)) | DFT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.